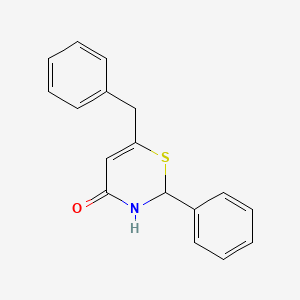![molecular formula C42H86N4O2 B14379576 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea CAS No. 88448-46-8](/img/structure/B14379576.png)
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea is a synthetic organic compound characterized by its long alkyl chains and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea typically involves the reaction of octadecylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The urea groups can form hydrogen bonds with proteins, influencing their structure and function.
Comparison with Similar Compounds
1-Octadecyl-3-(2,6-xylyl)urea: This compound has a similar structure but with different substituents on the urea nitrogen atoms.
1,1’-Di-n-octadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate: A lipophilic dye used in biological studies, sharing the long alkyl chains but differing in functional groups.
Uniqueness: 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea is unique due to its specific combination of long alkyl chains and urea functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic molecules with the ability to interact with both hydrophobic and hydrophilic environments.
Properties
CAS No. |
88448-46-8 |
|---|---|
Molecular Formula |
C42H86N4O2 |
Molecular Weight |
679.2 g/mol |
IUPAC Name |
1-octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea |
InChI |
InChI=1S/C42H86N4O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43-41(47)45-40(37-6-3)46-42(48)44-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3,(H2,43,45,47)(H2,44,46,48) |
InChI Key |
RLBCKHMIBWBICA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC(CCC)NC(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
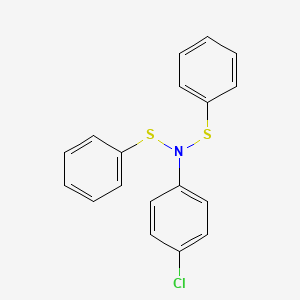
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
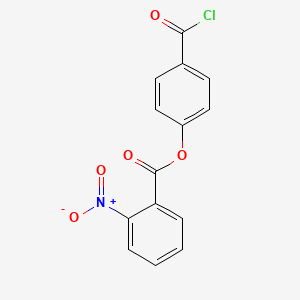
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
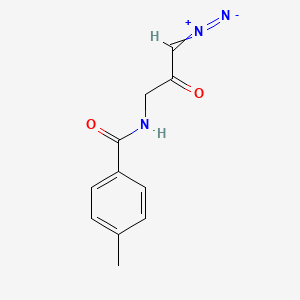

![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
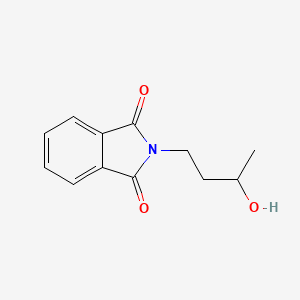
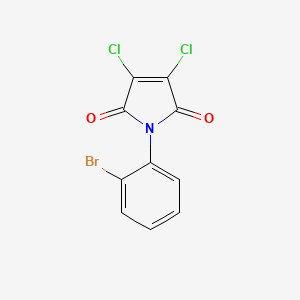
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)

